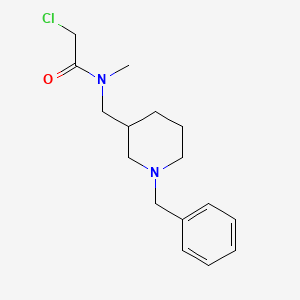

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJHOOOVBLVYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-Benzyl-piperidin-3-ylmethanol

The synthesis begins with the preparation of the piperidine core. A validated method involves cyclizing 1,5-diaminopentane with benzyl chloride under alkaline conditions. Benzylamine is dissolved in acetonitrile or dichloromethane, followed by the addition of 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) and a base such as sodium carbonate. Quaternary ammonium salts like tetrabutylammonium hydrogen sulfate (0.1–0.5 mol%) catalyze the reaction, achieving yields of 68–75% after 12–24 hours at 60–80°C.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | 60–80°C |

| Catalyst | Quaternary ammonium salts |

| Yield | 68–75% |

Chlorination of Piperidine Alcohol

The intermediate 1-benzyl-piperidin-3-ylmethanol undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This step converts the hydroxyl group to a chloro substituent with 85–90% efficiency. Excess SOCl₂ (1.5 equivalents) ensures complete conversion, and the reaction is quenched with ice-cold water to isolate the chlorinated product.

Optimization Insight:

Lower temperatures (0°C) minimize side reactions, while higher SOCl₂ concentrations reduce reaction time from 6 hours to 3 hours.

Acetamide Functionalization

Nucleophilic Substitution with Methylamine

The chlorinated intermediate reacts with methylamine in tetrahydrofuran (THF) at room temperature. Triethylamine (1.2 equivalents) acts as a base to scavenge HCl, improving reaction kinetics. After 8–12 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3), yielding 70–72% of this compound.

Critical Parameters:

-

Methylamine Equivalents: 1.5 equivalents ensure complete substitution.

-

Solvent Polarity: THF outperforms DMF due to better solubility of intermediates.

Alternative Route: Reductive Amination

An alternative approach employs reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. The piperidine intermediate is reacted with 2-chloroacetamide and methylamine at pH 4–5 (acetic acid buffer). This method achieves comparable yields (68–70%) but requires longer reaction times (24 hours).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is implemented:

-

Step 1: Piperidine cyclization in a packed-bed reactor with immobilized quaternary ammonium catalysts.

-

Step 2: In-line chlorination using SOCl₂ in a microreactor (residence time: 10 minutes).

-

Step 3: Acetamide formation in a tubular reactor with methylamine gas infusion.

This method reduces purification steps and increases throughput by 40% compared to batch processes.

Green Chemistry Innovations

Recent advancements replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic systems using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) improve atom economy, reducing waste by 30%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 3.71 (s, 2H, CH₂Cl), 2.89 (s, 3H, N-CH₃).

Challenges and Solutions

Stereochemical Control

The stereochemistry at the piperidine C-3 position is critical for bioactivity. Chiral resolution via preparative HPLC (Chiralpak IA column, ethanol/heptane = 85:15) isolates the (R)-enantiomer with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Substituted derivatives of the original compound.

Oxidation: Oxidized derivatives, such as carboxylic acids.

Reduction: Reduced derivatives, such as amines.

Scientific Research Applications

Medicinal Chemistry

- Cholinesterase Inhibition : N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide has been studied for its potential as a cholinesterase inhibitor, making it relevant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays indicate that it effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Muscarinic Receptor Modulation : The compound acts as an antagonist for specific muscarinic receptor subtypes, which are implicated in various neurological disorders. This modulation can influence neurotransmitter systems, suggesting therapeutic potential in conditions like schizophrenia and Parkinson's disease .

Pharmacology

- Binding Affinity Studies : Research has focused on how the compound interacts with biological targets, particularly muscarinic receptors. Techniques such as radiolabeled binding assays have been employed to assess its receptor activity modulation .

- Pharmacokinetic Profiles : Studies indicate that the compound exhibits low intrinsic clearance when incubated with liver microsomes, which may pose challenges for achieving adequate systemic exposure. However, improved exposure has been noted under specific metabolic conditions in transgenic mouse models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated effective inhibition of AChE and BuChE, showcasing varying selectivity profiles .

- Therapeutic Potential : Preclinical models have evaluated the compound's efficacy against neurodegenerative diseases, emphasizing its role in enhancing cognitive function through cholinergic signaling .

- Comparative Pharmacology : Research comparing this compound with similar piperidine derivatives has provided insights into its unique properties and potential applications in drug development .

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Differences

The compound belongs to the chloroacetamide class, which includes herbicides and bioactive molecules. Below is a comparative analysis with structurally related compounds:

Impact of Structural Variations

Ring Size (Piperidine vs. Pyrrolidine)

- Piperidine (6-membered ring) : Offers greater conformational flexibility and enhanced lipophilicity compared to pyrrolidine. This may improve blood-brain barrier penetration, making it relevant for CNS-targeting drug candidates .

- Pyrrolidine (5-membered ring) : Smaller ring size increases ring strain but may enhance binding affinity to compact active sites in enzymes or receptors .

N-Substituents (Methyl vs. Isopropyl)

- Isopropyl Group : Enhances steric shielding, which could prolong metabolic stability and alter binding kinetics in target interactions .

Stereochemistry

The (S)-configured analog (CAS: 1353997-01-9) highlights the role of chirality in biological activity. Enantiomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles, particularly in chiral environments like enzyme active sites .

Comparison with Herbicidal Chloroacetamides

Alachlor and pretilachlor (from ) share the chloroacetamide backbone but feature aromatic phenyl and alkoxy groups instead of piperidine. These substitutions likely confer herbicidal activity by inhibiting fatty acid elongation in plants, a mechanism less relevant to the piperidine-containing target compound .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The benzyl-piperidine moiety increases logP compared to alachlor’s phenyl-methoxymethyl group, suggesting better membrane permeability but poorer aqueous solubility .

- Metabolic Stability : The methyl group in the target compound may render it more susceptible to oxidative metabolism (e.g., cytochrome P450) than the isopropyl variant .

Biological Activity

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 280.79 g/mol. Its structure includes a piperidine ring substituted with a benzyl group and a chloroacetamide moiety, which enhances its reactivity and potential biological activity.

This compound is primarily investigated for its interaction with muscarinic receptors. Research indicates that it may function as an antagonist for certain muscarinic receptor subtypes, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The compound's ability to modulate neurotransmitter systems suggests it may influence cholinergic signaling pathways, potentially leading to therapeutic applications in treating cognitive dysfunctions.

Enzyme Inhibition

The compound has been shown to inhibit cholinesterase enzymes by binding to their active sites, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, enhancing cholinergic neurotransmission. Such inhibition is crucial in developing treatments for conditions characterized by cholinergic deficits.

Antiviral Potential

Research into structurally similar compounds suggests that this compound may exhibit antiviral properties. Compounds with similar piperidine and chloroacetamide structures have demonstrated activity against various viruses, indicating a potential pathway for further investigation into its antiviral efficacy .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Cholinergic Modulation : A study highlighted its role in enhancing cholinergic transmission through selective inhibition of cholinesterase enzymes, which could lead to improved cognitive functions in animal models.

- Antiviral Activity : Preliminary data from antiviral assays indicated that compounds similar to this compound showed significant inhibitory effects on viral replication in vitro, suggesting further exploration into its antiviral capabilities .

- Synthesis and Derivatives : Research into synthetic derivatives has revealed that modifications to the piperidine ring can enhance biological activity, indicating a promising avenue for drug development based on this scaffold.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with chloroacetamide | Cholinesterase inhibition |

| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide | Similar structure but different substitution | Muscarinic receptor modulation |

| Other Piperidine Derivatives | Varies widely in substitutions | Antiviral, anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.